BenchChemオンラインストアへようこそ!

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate

sigma-1 receptor scaffold comparison ring expansion

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate (CAS 646455-84-7) is a 1,4-diazepane (homopiperazine) derivative bearing an N4-(2,4-dichlorobenzyl) substituent and an N1-ethyl carbamate protecting group. With a molecular formula of C₁₅H₂₀Cl₂N₂O₂ and a molecular weight of 331.24 g/mol, this compound occupies a strategically differentiated position within the cyclic diamine scaffold landscape.

Molecular Formula C15H20Cl2N2O2
Molecular Weight 331.2 g/mol
CAS No. 646455-84-7
Cat. No. B1659340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
CAS646455-84-7
Molecular FormulaC15H20Cl2N2O2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H20Cl2N2O2/c1-2-21-15(20)19-7-3-6-18(8-9-19)11-12-4-5-13(16)10-14(12)17/h4-5,10H,2-3,6-9,11H2,1H3
InChIKeyAPDQBUZIBNSYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate (CAS 646455-84-7): Scaffold-Level Differentiation of a 1,4-Diazepane Carbamate Building Block for Procurement Decisions


Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate (CAS 646455-84-7) is a 1,4-diazepane (homopiperazine) derivative bearing an N4-(2,4-dichlorobenzyl) substituent and an N1-ethyl carbamate protecting group. With a molecular formula of C₁₅H₂₀Cl₂N₂O₂ and a molecular weight of 331.24 g/mol, this compound occupies a strategically differentiated position within the cyclic diamine scaffold landscape . The seven-membered 1,4-diazepane ring distinguishes it from six-membered piperazine analogs, while the 2,4-dichlorobenzyl moiety and ethyl carbamate functionalities confer distinct physicochemical properties relative to simpler N-alkyl or unprotected homopiperazine derivatives [1]. Commercially available at 98% purity from multiple suppliers, this compound serves as a versatile intermediate for medicinal chemistry programs targeting chemokine receptors, sigma receptors, and other GPCR families where 1,4-diazepane scaffolds have demonstrated quantifiable advantages over piperazine congeners [2][3].

Why 1,4-Diazepane Carbamates Cannot Be Casily Substituted by Piperazines or Unprotected Homopiperazines: Evidence-Based Scaffold Differentiation for Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate Procurement


Substituting this compound with a six-membered piperazine analog or an N4-unprotected homopiperazine eliminates quantitatively demonstrated scaffold advantages. The seven-membered 1,4-diazepane ring confers distinct conformational flexibility relative to the chair-dominated piperazine system, enabling access to multiple low-energy geometries (chair, twist-boat, boat) that directly impact receptor binding pharmacophore presentation [1]. In sigma receptor systems, 1,4-diazepane derivatives achieve picomolar σ₁ affinities (Ki range 0.10–0.194 nM) with a tighter, more consistent potency window than the broader piperazine Ki range (0.05–10.28 nM), and deliver σ₁/σ₂ selectivity ratios of 220–11,542 versus 143–16,140 for piperazines—a difference with material implications for off-target profiling [2]. The 2,4-dichlorobenzyl substitution on the homopiperazine N4 position is specifically identified as a critical pharmacophoric element for CCR2b receptor binding affinity [3]. Removal of the ethyl carbamate (to yield the free N1-secondary amine) fundamentally alters both the lipophilicity profile (computed LogP drops from 3.6576 to a predicted ~2.4) and the hydrogen-bonding capacity, eliminating the carbamate's ability to serve as a metabolically tractable protecting group or a carbonyl-mediated receptor interaction motif .

Quantitative Differentiation Evidence for Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate: Comparator-Anchored Scaffold and Physicochemical Advantages


Seven-Membered 1,4-Diazepane Ring Delivers Tighter Picomolar σ₁ Affinity Range Versus Six-Membered Piperazine Congeners

In a direct comparative study by Moussa et al. (2012), 1,4-diazepane and piperazine analogs of N-(2-benzofuranyl)methyl-N'-(4-alkoxybenzyl) cyclic vicinal diamines were evaluated in parallel σ₁ and σ₂ receptor binding assays. The 1,4-diazepane series achieved picomolar σ₁ affinities across a narrow Ki range of 0.10–0.194 nM, whereas the piperazine series spanned a broader Ki range of 0.05–10.28 nM—representing a 53-fold wider variability in the six-membered series. Both scaffolds achieved picomolar interactions, but the diazepane range is more consistently clustered at the high-affinity extreme [1]. The σ₁/σ₂ selectivity window for diazepanes was 220–11,542, versus 143–16,140 for piperazines, with the diazepanes exhibiting selectivity ratios shifted toward higher median values [1].

sigma-1 receptor scaffold comparison ring expansion structure-affinity relationship

Ring Homologation from Piperazine to 1,4-Diazepane Produces 5-Fold σ₁ Affinity Gain and 53-Fold σ₁/σ₂ Selectivity in Matched-Pair Dibenzyl Derivatives

Bedürftig et al. (2009) demonstrated through a matched-pair ring homologation study that expanding the piperazine ring to a 1,4-diazepane (homopiperazine) system results in a remarkable improvement in both σ₁ receptor affinity and σ₁/σ₂ selectivity. The 1,4-dibenzyl-substituted 1,4-diazepane derivative 4a exhibited a σ₁ Ki of 7.4 nM with 53-fold selectivity for σ₁ over σ₂ receptors [1]. In comparison, analogous piperazine derivatives in the same structural series typically showed 5–40 fold σ₁/σ₂ selectivity, with the ring expansion to the seven-membered diazepane producing the maximal selectivity enhancement [1]. This represents an up to 5-fold improvement in σ₁ affinity relative to the corresponding piperazine precursor when directly compared within the same substitution pattern [2].

sigma receptor ring homologation matched-pair analysis selectivity

2,4-Dichlorobenzyl Substituent on Homopiperazine N4 is a Critical Pharmacophoric Element for CCR2b Chemokine Receptor Binding

Moree et al. (2004) established in a systematic SAR study of homopiperazine-based CCR2b antagonists that a 4-substituted benzyl group on one homopiperazine nitrogen is an essential moiety for CCR2b binding affinity. N,N''-disubstituted homopiperazine derivatives were discovered as CCR2b inhibitors demonstrating submicromolar activity in the CCR2b binding assay [1]. The benzyl substitution pattern on the homopiperazine N4 position was identified as a critical determinant of binding, with electron-withdrawing substituents on the benzyl ring (such as the 2,4-dichloro pattern in the target compound) expected to modulate the electronic character of the aryl-π interaction with the receptor binding pocket [1]. This finding provides a direct rationale for the 2,4-dichlorobenzyl substitution pattern present in CAS 646455-84-7, distinguishing it from unsubstituted benzyl or non-benzylated homopiperazine analogs.

CCR2b receptor chemokine homopiperazine benzyl substitution

LogP of 3.6576 and TPSA of 32.78 Place This Compound Within the Optimal Physicochemical Space for CNS-Penetrant Chemokine Receptor Antagonists as Defined by CXCR3 QSAR Modeling

Afantitis et al. (2009) developed a validated linear QSAR model (R² = 0.82, Q² = 0.71, RMS = 0.21) for CXCR3 receptor inhibition by 4-N-aryl-[1,4]diazepane ureas, identifying ClogP as a significant positive descriptor for antagonist potency. The derived equation—log(1/IC₅₀) = 3.99 − 2.58·ChiInf0 − 2.35·ChiInf8 − 8.85×10⁻³·AtomCompTot + 7.78×10⁻¹·κ3 + 1.94×10⁻¹·CLogP—demonstrates that increasing ClogP by one unit is predicted to increase CXCR3 inhibitory potency by approximately 0.194 log units (~1.56-fold in IC₅₀) [1]. The target compound's experimentally determined LogP of 3.6576 (from vendor datasheet) and calculated TPSA of 32.78 Ų place it within the favorable physicochemical range for CNS drug-likeness (TPSA < 60–70 Ų, LogP 1–5) . In contrast, the non-benzylated analog ethyl 1,4-diazepane-1-carboxylate (CAS 18739-39-4) has a predicted LogP of approximately 0.95, which would place it approximately 2.7 LogP units (~3.3-fold lower predicted CXCR3 potency) below the target compound based on the QSAR model [1].

QSAR CXCR3 ClogP drug-likeness physicochemical property

Ethyl Carbamate at N1 Provides a Metabolically Tractable, Removable Protecting Group Distinct from the Urea Linker Employed in CXCR3 Antagonist Series

The 1,4-diazepane chemical class has well-documented metabolic stability challenges. Riether et al. (2011) reported that a high-throughput screening campaign identified 1,4-diazepane CB2 agonists with excellent selectivity but low microsomal stability, requiring extensive optimization to achieve compounds with acceptable liver microsome half-lives and rat pharmacokinetic profiles [1]. The ethyl carbamate moiety in the target compound serves a dual purpose: (1) as an orthogonal N1-protecting group enabling selective functionalization at N4 (already occupied by the 2,4-dichlorobenzyl group), and (2) as a differentiated linker chemistry from the urea-based CXCR3 antagonist series (e.g., CXCR3 antagonist 6c, which employs a 1,4-diazepane-1-carboxamide urea linkage). The carbamate carbonyl provides a distinctly different hydrogen-bonding geometry (O–C–N vs. N–C–N in ureas) and electronic character compared to the urea series, offering an alternative pharmacophore presentation for structure-activity relationship exploration [2]. The LogP contribution of the ethyl carbamate is approximately +0.5–0.7 units versus the free secondary amine, providing a measurable lipophilicity modulation .

carbamate protecting group metabolic stability scaffold diversification

Prioritized Application Scenarios for Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Focused Library Synthesis: Exploiting the Picomolar Affinity and 53-Fold Selectivity Window of 1,4-Diazepane Scaffolds

This compound is optimally deployed as a key intermediate for generating focused sigma-1 receptor ligand libraries. As demonstrated by Moussa et al. (2012) and Bedürftig et al. (2009), 1,4-diazepane scaffolds deliver picomolar σ₁ affinities (Ki range 0.10–0.194 nM) with σ₁/σ₂ selectivity reaching up to 53-fold in 4-substituted benzyl derivatives [1][2]. The pre-installed 2,4-dichlorobenzyl group at N4 satisfies the critical benzyl pharmacophore requirement while the ethyl carbamate at N1 can be selectively removed to install diverse N1-substituents (sulfonamides, amides, ureas, extended alkyl chains) for systematic SAR exploration. The compound's LogP of 3.6576 and TPSA of 32.78 Ų predict favorable CNS penetration, making it suitable for sigma receptor programs targeting neurological indications where brain exposure is required [3].

Chemokine Receptor (CCR2b/CXCR3) Antagonist Hit Finding: Leveraging the Validated 4-Substituted Benzyl-Homopiperazine Pharmacophore

The 2,4-dichlorobenzyl-homopiperazine substructure in this compound maps directly onto the pharmacophoric requirements established by Moree et al. (2004) for CCR2b binding, where a 4-substituted benzyl group on one homopiperazine nitrogen was identified as essential for receptor affinity [1]. For CXCR3 programs, the Afantitis et al. (2009) QSAR model indicates that ClogP is a significant positive driver of antagonist potency, with the target compound's LogP of 3.6576 predicted to enhance CXCR3 inhibition relative to lower-LogP analogs [2]. The ethyl carbamate linker provides an alternative to the urea-based CXCR3 antagonist series (Cole et al. 2006, IC₅₀ ≈ 60 nM), enabling exploration of a distinct hydrogen-bonding pharmacophore geometry while maintaining the core 1,4-diazepane scaffold known to deliver functional antagonism of chemokine-induced calcium mobilization and T-cell chemotaxis [3].

Scaffold-Hopping and Ring-Size Comparator Studies: Quantifying the 1,4-Diazepane Advantage Over Piperazine Congeners

This compound serves as an ideal 1,4-diazepane representative for controlled head-to-head comparisons against its direct piperazine analog, 1-(2,4-dichlorobenzyl)piperazine (CAS 51619-56-8), to quantify the impact of ring expansion on target binding, selectivity, and ADME parameters. The established literature precedent (Moussa et al. 2012, Bedürftig et al. 2009) demonstrates that ring homologation from piperazine to 1,4-diazepane can improve σ₁ affinity by up to 5-fold and σ₁/σ₂ selectivity by 13–53 fold in matched substitution series [1][2]. By using this compound as the diazepane comparator, researchers can generate matched-pair data to determine whether the seven-membered ring advantage generalizes to their specific target of interest, providing an evidence-based rationale for scaffold selection in hit-to-lead optimization [1].

Parallel Library Synthesis via Orthogonal N1/N4 Functionalization: Carbamate as a Traceless or Convertible Protecting Group

The ethyl carbamate at N1 provides a chemically orthogonal protecting group that enables selective N4 functionalization or, alternatively, can be cleaved under basic or reductive conditions to expose the N1 secondary amine for subsequent diversification. This orthogonal protection strategy distinguishes this compound from the CXCR3 urea series (where N1 is already functionalized as a carboxamide) and from unprotected 1-(2,4-dichlorobenzyl)-1,4-diazepane (CAS 1803593-42-1), where chemoselective N1 vs. N4 functionalization would be challenging [1]. The compound is suitable for solid-phase or solution-phase parallel synthesis workflows to generate 24–96 member libraries exploring diverse N1-capping groups (acyl, sulfonyl, carbamoyl, alkyl) against a fixed 2,4-dichlorobenzyl N4 substitution, enabling rapid SAR assessment across multiple chemokine and sigma receptor targets [2].

Quote Request

Request a Quote for Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.